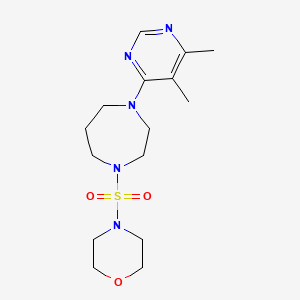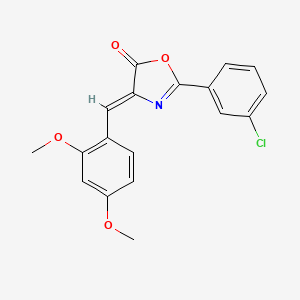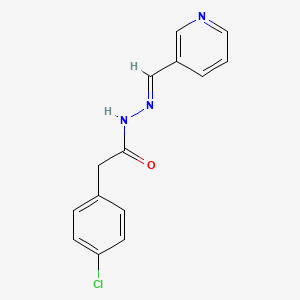
1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane involves complex processes, including asymmetric synthesis techniques for producing novel beta-lactam derivatives with piperazine, morpholine, and 1,4-diazepane annulations. These methods provide valuable starting materials for further chemical modifications (Van Brabandt et al., 2006). Additionally, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones showcases the versatility in forming pyrimidine-based structures (Insuasty et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant electronic polarization within the pyrimidine components, indicating a high level of substitution and planarity. Intramolecular N-H...O hydrogen bonds contribute to the stability of these molecules, forming sheets linked by hydrogen bonds in different arrangements (Orozco et al., 2008).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, showcasing their reactivity and potential as intermediates for further chemical synthesis. For example, aminomethylation reactions with morpholinium and N-methylmorpholinium derivatives lead to complex structures with potential applications in medicinal chemistry (Dotsenko et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. The structure of adducts like methylthiourea: 1,4-dioxane and 1,1-dimethylthiourea: morpholine provides insights into the hydrogen bonding and layer structures, affecting the physical properties of these compounds (Taouss & Jones, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental for applications in synthesis and drug development. The synthesis and properties of derivatives like 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one reveal the potential for creating novel compounds with specific chemical behaviors (Johnston & Mcnab, 2009).
Applications De Recherche Scientifique
Chemistry of Stable Iminopropadienones
- Application: Synthesis of diazepine derivatives.
- Findings: The compound is involved in the synthesis of various diazepine derivatives, showcasing its utility in organic chemistry and synthesis of complex molecules (H. Bibas et al., 2002).
Nucleophilic Substitution Reactions
- Application: Synthesis of new maleimides and other chemical derivatives.
- Findings: The compound plays a role in the formation of novel chemical structures, demonstrating its versatility in chemical reactions (O. A. Kolyamshin et al., 2021).
Synthesis of Neurotropic Compounds
- Application: Development of compounds with anticonvulsant activity and sedative properties.
- Findings: The compound is instrumental in synthesizing neurotropic compounds, highlighting its potential in medicinal chemistry (E. Paronikyan et al., 2010).
Ring Opening Reactions
- Application: Formation of complex organic molecules.
- Findings: The compound is key in ring-opening reactions, indicating its role in advanced organic synthesis (P. Šafár̆ et al., 2000).
Synthesis of Pyrimidinones
- Application: Formation of diazepin-6-ones.
- Findings: The compound aids in the synthesis of pyrimidinones, showcasing its significance in the synthesis of heterocyclic compounds (B. Insuasty et al., 1998).
Design of Anticonvulsant Agents
- Application: Development of new anticonvulsant agents.
- Findings: The compound contributes to the synthesis of potential anticonvulsant agents, indicating its relevance in pharmacology (K. Kamiński et al., 2015).
Synthesis of Pyrimidines
- Application: Development of novel pyrimidine derivatives.
- Findings: The compound is used in the synthesis of unique pyrimidine structures, emphasizing its role in organic synthesis (K. Pfoertner, 1975).
Asymmetric Synthesis
- Application: Creation of novel piperazine, morpholine, and diazepane derivatives.
- Findings: The compound facilitates asymmetric synthesis, highlighting its use in producing structurally diverse compounds (Willem Van Brabandt et al., 2006).
Propriétés
IUPAC Name |
4-[[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-13-14(2)16-12-17-15(13)18-4-3-5-19(7-6-18)24(21,22)20-8-10-23-11-9-20/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHQJVBULTTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
